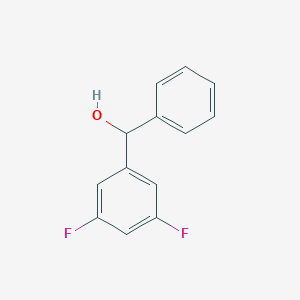

3,5-Difluorobenzhydrol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBBRGLZQRMJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934868 | |

| Record name | (3,5-Difluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153877-56-6 | |

| Record name | (3,5-Difluorophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153877-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Difluorobenzhydrol and Its Advanced Precursors

Established Synthetic Pathways to 3,5-Difluorobenzhydrol

The conversion to this compound is most directly accomplished via the reduction of the carbonyl group of 3,5-Difluorobenzophenone (B68835). This transformation is a cornerstone of its synthesis, following the successful preparation of the ketone precursor.

Multi-Step Conversions from Halogenated Aromatic Precursors

The synthesis of this compound often begins with simpler halogenated aromatic compounds that are built up to the benzhydrol structure over several steps. A common strategy involves the synthesis of the ketone intermediate, 3,5-Difluorobenzophenone, from halogenated precursors, which is then subsequently reduced.

One primary route is the Friedel-Crafts acylation. This involves reacting benzene (B151609) with a 3,5-difluorobenzoyl halide (such as 3,5-difluorobenzoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The necessary 3,5-difluorobenzoyl chloride can be prepared from 3,5-difluorobenzoic acid by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride. mdpi.comchemicalbook.com The resulting 3,5-Difluorobenzophenone then undergoes reduction to yield the target alcohol.

Another approach involves cross-coupling reactions. For instance, a transition metal-catalyzed cross-coupling between a thiolester and 3,5-difluorophenylboronic acid has been reported for the synthesis of 3,5-difluorobenzophenone. This method provides an alternative to the classical Friedel-Crafts pathway.

Reductive Synthesis Routes of Related Ketones

The most direct and widely used method for preparing this compound is the reduction of 3,5-Difluorobenzophenone. This is a standard carbonyl reduction that can be accomplished using various reducing agents.

Commonly, hydride-donating agents are employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective reagent for this purpose. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, typically in an anhydrous ether solvent, followed by an aqueous workup.

Catalytic hydrogenation represents another viable route. This involves reacting 3,5-Difluorobenzophenone with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or ruthenium, on a carbon support. Ruthenium-catalyzed transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of hydrogen gas, is also an effective method. science.govscience.gov

Synthesis of Key Intermediates and Related Fluorinated Benzophenones

The availability of 3,5-Difluorobenzophenone is critical for the synthesis of this compound. Research has also extended to the synthesis of various other fluorinated benzophenones, which serve as precursors to a wider range of fluorinated benzhydrol derivatives.

Preparation of 3,5-Difluorobenzophenone and its Derivatives

As mentioned, Friedel-Crafts acylation is a key method for synthesizing 3,5-Difluorobenzophenone. wright.eduresearchgate.net The reaction involves the electrophilic substitution of a benzene ring with the acyl group from 3,5-difluorobenzoyl chloride.

| Reactants | Catalyst | Solvent | Conditions | Yield |

| 3,5-Difluorobenzoyl chloride, Benzene | AlCl₃ | Dichloroethane | 0°C to RT | Good |

| 3,5-Difluorobenzoic acid, Thionyl chloride | Catalytic DMF | None | 55°C, 2h | High (for acid chloride) |

This table summarizes a typical Friedel-Crafts acylation procedure for synthesizing 3,5-Difluorobenzophenone.

Derivatives of 3,5-Difluorobenzophenone are also of interest, particularly for creating polymers like poly(aryl ether ketone)s (PAEKs). wright.eduohiolink.edu These are often synthesized via nucleophilic aromatic substitution reactions where the fluorine atoms on the benzophenone (B1666685) core are displaced. ohiolink.edu

Synthesis of Related Fluorinated Aromatic Compounds Relevant to Benzhydrol Derivatization

The synthesis of other fluorinated aromatic compounds provides pathways to a variety of benzhydrol derivatives. For example, the synthesis of 4,4'-difluorobenzophenone (B49673) is well-established and serves as a precursor to 4,4'-difluorobenzhydrol, a compound that has been explored for various applications. nih.govresearchgate.net The synthesis of trifluorobenzophenones, such as 3,4',5-trifluorobenzophenone, has also been developed, allowing for more complex functionalization. wright.edu

The synthesis of these related compounds often employs similar strategies, including Friedel-Crafts acylations and nucleophilic substitution reactions on poly-fluorinated benzene rings. google.com For instance, 1,3,5-trifluorobenzene (B1201519) can be a starting material for preparing 3,5-difluorinated compounds through nucleophilic substitution of one fluorine atom. google.com The Diels-Alder reaction using fluorinated building blocks is another advanced method for creating complex fluorinated aromatic systems. researchgate.net

Sustainable and Green Chemistry Approaches in Fluorobenzhydrol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. epitomejournals.comacs.orgjocpr.com While specific studies focusing solely on a "green" synthesis of this compound are not abundant, established synthetic routes can be adapted to align with these principles.

Atom Economy : The reduction of 3,5-Difluorobenzophenone to this compound is an addition reaction, which has a high atom economy, a key principle of green chemistry. acs.org Catalytic hydrogenation is particularly atom-economical as it adds only hydrogen atoms to the substrate.

Safer Solvents and Reagents : Traditional Friedel-Crafts acylations often use hazardous solvents like dichloroethane and stoichiometric amounts of aluminum chloride, which generates significant waste. Green alternatives could involve using solid acid catalysts or performing the reaction in greener solvents like supercritical CO₂. jocpr.com For the reduction step, catalytic transfer hydrogenation can be a safer alternative to using flammable hydrogen gas or pyrophoric metal hydrides. science.gov

Energy Efficiency : Microwave-assisted synthesis has been shown to accelerate many organic reactions, including the synthesis of fluorinated compounds, often leading to shorter reaction times and reduced energy consumption. mdpi.comsruc.ac.uk

Flow Chemistry : Performing multi-step syntheses in continuous flow reactors can improve safety, control, and efficiency, while minimizing waste. cinz.nznih.gov This approach is well-suited for the production of fine chemicals like fluorinated benzhydrols.

By integrating these green chemistry approaches, the synthesis of this compound and its precursors can be made more sustainable and environmentally benign. sruc.ac.uk

Reaction Mechanisms and Reactivity Studies of 3,5 Difluorobenzhydrol

Investigations into Carbocation Formation and Stability

The formation of a carbocation is a critical step in many reactions involving benzhydrols. The stability of this intermediate often dictates the reaction pathway and rate. The presence of fluorine substituents on the aromatic rings significantly influences these properties.

Fluoro-substituted benzhydrylium ions, the carbocations derived from fluoro-substituted benzhydrols, are typically generated in acidic media through the protonation of the hydroxyl group, followed by the loss of a water molecule. The resulting diarylmethylium ion is a planar, sp²-hybridized carbocation.

The characterization of these transient species is often challenging due to their high reactivity. Advanced spectroscopic techniques are employed to observe and characterize these ions. Methods such as UV-vis spectroscopy, solid-state Nuclear Magnetic Resonance (NMR), and Fourier-transform infrared spectroscopy (FT-IR) have been successfully used to identify and study carbocations, particularly when they are stabilized in environments like zeolites. researchgate.netrsc.orgbohrium.com

The stability of a carbocation is influenced by several factors, including inductive effects, resonance, and hyperconjugation. masterorganicchemistry.com In the case of the 3,5-difluorobenzhydrylium ion, the two fluorine atoms exert a strong influence on the stability of the positively charged benzylic carbon.

Fluorine is the most electronegative element, leading to a powerful electron-withdrawing inductive effect (-I effect). This effect tends to pull electron density away from the carbocation center, thereby destabilizing it. While fluorine also possesses lone pairs that can participate in resonance donation (+R effect), this effect is generally weak for halogens and is significantly outweighed by the strong inductive withdrawal. Consequently, the fluorine substituents at the meta positions (3 and 5) primarily act to destabilize the benzhydrylium ion intermediate, making it more reactive and less readily formed compared to the unsubstituted benzhydrylium ion.

The high reactivity of carbocations makes them difficult to study in bulk solution. To overcome this, researchers utilize confined environments to isolate and preserve these labile intermediates, extending their lifetime for detailed characterization. researchgate.netrsc.orgbohrium.com

Zeolites: These microporous aluminosilicate (B74896) minerals provide a structured environment with well-defined channels and cages. researchgate.netrsc.orgbohrium.com Carbocations generated within these pores are shielded from external nucleophiles, a phenomenon known as the "confinement effect." researchgate.netrsc.orgbohrium.com This stabilization allows for direct spectroscopic observation and a deeper understanding of their structure and electronic properties. researchgate.netrsc.orgbohrium.com

Enzyme Active Sites: Nature provides another example of carbocation stabilization. In the active sites of certain enzymes, such as terpene cyclases, highly reactive carbocation intermediates are protected from the surrounding aqueous environment. acs.org The hydrophobic pocket of the active site physically excludes water molecules, preventing premature quenching of the carbocation and guiding the cascade of reactions to the desired product. acs.org

Nucleophilic Substitution Reactions Involving 3,5-Difluorobenzhydrol Derivatives

Derivatives of this compound, such as the corresponding halides, are excellent substrates for studying nucleophilic substitution reactions. The kinetics and mechanisms of these reactions provide quantitative data on the reactivity of the system.

While the primary site of nucleophilic attack for benzhydryl derivatives is the electrophilic benzylic carbon, the fluorine atoms on the aromatic rings can also be subject to substitution via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is distinct from the SN1/SN2 reactions at the benzylic center.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (in this case, fluoride). nih.gov In systems like 1,3-difluoro-4,6-dinitrobenzene or 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atoms are readily displaced by nucleophiles. nih.govnih.govbeilstein-journals.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. Although the benzhydryl group itself is not a strong activating group for SNAr, the study of these related systems provides a framework for understanding the potential reactivity of the C-F bonds in this compound under strongly nucleophilic and forcing conditions. researchgate.netrsc.org

Solvolysis, a reaction where the solvent acts as the nucleophile, is a classic method for studying the mechanism of nucleophilic substitution. For benzhydryl derivatives, solvolysis typically proceeds through an SN1 mechanism, involving the formation of a benzhydrylium ion intermediate in the rate-determining step.

The rate of solvolysis is highly sensitive to the stability of this carbocation. As discussed previously, the electron-withdrawing fluorine atoms in the 3,5-positions are expected to destabilize the carbocation, thereby slowing down the rate of solvolysis compared to unsubstituted benzhydryl derivatives.

The Mayr group has developed a comprehensive scale of reactivity based on the linear free-energy relationship:

log k = sf(Nf + Ef)

Where:

k is the rate constant for the reaction.

Ef is the electrofugality parameter, which quantifies the reactivity of the carbocation (electrofuge).

Nf and sf are the nucleofugality parameters, which characterize the leaving group and solvent combination. uni-muenchen.denih.govresearchgate.net

Kinetic studies on various fluoro-substituted benzhydryl derivatives have allowed for the quantification of these parameters, providing a precise understanding of how substituents affect carbocation stability and reaction rates. uni-muenchen.de Replacing hydrogen with fluorine generally leads to a significant decrease in the solvolysis rate constant, reflecting the destabilizing inductive effect on the intermediate carbocation. uni-muenchen.de

Below is a table showing representative solvolysis data for related benzhydryl derivatives, illustrating the impact of substituents on reactivity.

Solvolysis Half-Lives of Benzhydryl Derivatives (Ph2CHX)

| Leaving Group (X) | Solvent System | Temperature (°C) | Approximate Half-Life |

|---|---|---|---|

| Fluoride | 80% aq. Ethanol (B145695) | 25 | ~1 month |

| Chloride | 80% aq. Ethanol | 25 | ~1-2 minutes |

| Bromide | 80% aq. Ethanol | 25 | ~1-2 seconds |

This table illustrates the dramatic effect of the leaving group on the rate of solvolysis for the parent benzhydryl system. Data conceptualized from findings in related studies. uni-muenchen.de

Influence of Substituent Electronic Effects on Reaction Rates and Selectivity

The presence of two fluorine atoms on one of the phenyl rings of this compound exerts a significant influence on its reactivity, primarily through inductive and resonance effects. Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I). lasalle.edulibretexts.orglibretexts.org This effect decreases the electron density of the aromatic ring and, by extension, the benzylic carbon.

In reactions that proceed through a carbocation intermediate, such as S_N1-type substitutions, the electron-withdrawing nature of the fluorine atoms is expected to destabilize the resulting benzhydryl cation. This destabilization would lead to a slower reaction rate compared to unsubstituted benzhydrol. Research on the photolytic generation of benzhydryl cations has shown that the (3,5-F₂-C₆H₃)₂CH⁺ cation can be efficiently generated, indicating that while destabilized, its formation is still feasible under specific conditions. nih.gov

The electronic effects of substituents in electrophilic aromatic substitution reactions are well-documented. libretexts.orgucalgary.ca Although the benzhydrol moiety itself is not directly involved in such reactions on the aromatic ring, the principles of substituent effects are transferable to understanding the reactivity at the benzylic position. The fluorine atoms, being meta-directing and deactivating, would influence the regioselectivity of any potential electrophilic attack on the substituted ring. lasalle.edu

Interactive Table: Influence of Substituent Electronic Effects

| Effect | Description | Impact on this compound Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to the high electronegativity of fluorine. lasalle.edulibretexts.org | Destabilizes carbocation intermediates at the benzylic position, potentially slowing down S_N1-type reactions. |

| Resonance Effect (+R) | Donation of lone pair electrons from fluorine into the aromatic pi-system. This effect is generally weaker for halogens compared to their inductive effect. | Can partially offset the electron-withdrawing inductive effect, but the overall electronic character is dominated by the -I effect. |

Oxidative and Reductive Transformations of the Benzhydrol Moiety and its Ketone Precursors

The oxidation of this compound to its corresponding ketone, 3,5-Difluorobenzophenone (B68835), is a fundamental transformation. Common oxidizing agents for benzylic alcohols include potassium permanganate (B83412) (KMnO₄) and various chromium(VI) reagents. libretexts.orgrsc.orgmasterorganicchemistry.com The reaction with KMnO₄ typically proceeds under basic, neutral, or acidic conditions and involves the formation of a manganate (B1198562) ester intermediate. youtube.comyoutube.com The rate of this oxidation would be influenced by the electronic nature of the substituents on the aromatic rings.

Conversely, the reduction of 3,5-Difluorobenzophenone back to this compound can be achieved using a variety of reducing agents. Catalytic hydrogenation or the use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common methods for the reduction of diaryl ketones. nih.govacs.orgwikipedia.org Enzyme-catalyzed reductions using ketoreductases (KREDs) have also emerged as a powerful tool for the enantioselective synthesis of chiral diarylmethanols from their corresponding ketones. nih.govacs.org

Interactive Table: Oxidative and Reductive Transformations

| Transformation | Reagents/Methods | Product |

| Oxidation | Potassium permanganate (KMnO₄), Chromium(VI) reagents libretexts.orgrsc.orgmasterorganicchemistry.com | 3,5-Difluorobenzophenone |

| Reduction | Catalytic Hydrogenation, Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), Ketoreductases (KREDs) nih.govacs.orgwikipedia.org | This compound |

Radical-Mediated Processes and Benzylic Radical Chemistry

The benzylic C-H bond in this compound is susceptible to homolytic cleavage to form a benzylic radical. The stability of this radical is a key factor in determining the feasibility of radical-mediated reactions. Benzhydryl radicals are generally stabilized by resonance delocalization of the unpaired electron over the two aromatic rings.

The fluorine substituents in the meta positions will have a less pronounced effect on the stability of the radical compared to substituents in the ortho or para positions, as they cannot directly participate in resonance stabilization of the radical center. However, their strong inductive effect will influence the electron density distribution in the molecule.

The generation of the 3,5-difluorobenzhydryl radical can be achieved through various methods, including photochemical processes. sfb749.descispace.comthieme.de For instance, the photolysis of certain precursors can lead to the formation of benzhydryl radicals. nih.gov Once formed, this radical can participate in a variety of reactions, such as hydrogen atom abstraction, addition to multiple bonds, or coupling reactions.

Chemo- and Regioselectivity in C-H and C-F Bond Activation

The selective functionalization of C-H and C-F bonds is a significant area of research in organic synthesis. In this compound, there are multiple C-H bonds (aromatic and benzylic) and two C-F bonds, presenting challenges and opportunities for selective activation.

C-H Bond Activation: The benzylic C-H bond is generally the most reactive C(sp³)-H bond in the molecule due to the stability of the resulting benzylic radical or cation. Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of such bonds. rsc.orgrsc.orgtdl.org The use of fluorinated alcohols as solvents has been shown to have a remarkable effect on the reactivity and selectivity of some C-H activation reactions. rsc.orgrsc.org

C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its activation a considerable challenge. springernature.comnih.govmdpi.com However, transition metal complexes have been developed that can mediate the cleavage of C-F bonds in fluoroaromatic compounds, often through oxidative addition or other mechanisms. researchgate.netbohrium.com The regioselectivity of C-F bond activation in polyfluorinated arenes is a complex issue, influenced by steric and electronic factors. researchgate.net Given the strength of the C-F bond, its activation in this compound would likely require harsh reaction conditions or specialized catalytic systems. nih.gov

Advanced Applications and Derivatization Strategies for 3,5 Difluorobenzhydrol Derivatives

Integration into High-Performance Polymeric Systems

High-performance polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance. Poly(arylene ether ketone) (PAEK) and poly(ether ether ketone) (PEEK) are prominent members of this class of materials. The functionalization of these polymers is a key strategy to tailor their properties for specific applications. While 3,5-difluorobenzhydrol itself is not directly used as a monomer in the polymerization of PAEK and PEEK, its oxidized form, 3,5-difluorobenzophenone (B68835), is a crucial precursor that enables the synthesis of functionalized analogues. The incorporation of 3,5-difluorobenzophenone into the polymer backbone introduces a pendant benzoyl group, which serves as a handle for further chemical modifications. wright.edursc.org

Synthesis of Poly(arylene ether ketone) (PAEK) Analogues

The synthesis of PAEK analogues utilizing 3,5-difluorobenzophenone allows for the creation of polymers with a regular pendant benzoyl group. wright.edu This is typically achieved through a nucleophilic aromatic substitution (NAS) polycondensation reaction. In this process, 3,5-difluorobenzophenone is copolymerized with other monomers, such as 4,4'-difluorobenzophenone (B49673) and a bisphenol (e.g., hydroquinone), in the presence of a weak base like potassium carbonate. wright.educore.ac.uk The reactivity of the fluorine atoms in the meta position of 3,5-difluorobenzophenone is lower than that of the para-positioned fluorines in 4,4'-difluorobenzophenone, which needs to be considered in the reaction conditions. core.ac.uk

By varying the ratio of 3,5-difluorobenzophenone to 4,4'-difluorobenzophenone, the degree of functionalization and, consequently, the properties of the resulting PAEK can be precisely controlled. wright.edu This approach has been used to synthesize a series of semi-crystalline PAEK analogues. rsc.org The pendant benzoyl group not only disrupts the polymer chain packing, affecting crystallinity and solubility, but also provides a reactive site for subsequent functionalization. wright.edu

Development of Poly(ether ether ketone) (PEEK) Derivatives with Tailored Characteristics

Similar to PAEKs, the development of PEEK derivatives with tailored characteristics can be achieved by incorporating 3,5-difluorobenzophenone into the polymer structure. The traditional synthesis of PEEK involves the polycondensation of 4,4'-difluorobenzophenone and the disodium (B8443419) salt of hydroquinone. wright.edu By introducing 3,5-difluorobenzophenone as a comonomer, PEEK analogues with pendant benzoyl groups are obtained. wright.edu

The presence of these pendant groups has a significant impact on the polymer's properties. For instance, increasing the content of the 3,5-difluorobenzophenone-derived units can lead to a decrease in crystallinity and an increase in solubility in common organic solvents, which is a significant advantage for processing. core.ac.uk Researchers have successfully synthesized PEEK copolymers with varying ratios of 3,5-difluorobenzophenone, demonstrating the ability to fine-tune the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), as well as the solubility of the resulting materials. core.ac.uk This strategy offers a pathway to more processable PEEK derivatives while retaining their desirable high-performance characteristics. wright.edu

Table 1: Properties of PEEK Copolymers with Varying 3,5-Difluorobenzophenone Content

| Mole % 3,5-DFBP in Feed | Tg (°C) | Tc (°C) | Tm (°C) |

| 0 | 145 | 290 | 340 |

| 25 | 129 | 210 | 254 |

| 50 | 115 | - | - |

| 75 | 100 | - | - |

| 100 | 86 | 156 | 252 |

| Data adapted from studies on PEEK analogues synthesized with 3,5-difluorobenzophenone (3,5-DFBP). Tg: Glass Transition Temperature, Tc: Crystallization Temperature, Tm: Melting Temperature. |

Functionalization Strategies for Polymeric Backbones

The true advantage of incorporating 3,5-difluorobenzophenone into PAEK and PEEK backbones lies in the potential for post-polymerization functionalization of the pendant benzoyl group. This opens up a wide range of possibilities for creating polymers with specific functionalities. wright.edu For example, the ketone group of the pendant benzoyl moiety can be a site for various chemical reactions.

One approach is the functionalization with N-heterocycles, such as carbazole, through a copper-catalyzed C-N coupling reaction at the monomer stage (i.e., functionalizing the 3,5-difluorobenzophenone before polymerization). ohiolink.edu This leads to polymers with interesting photophysical properties, such as blue-green light emission upon excitation, which could be relevant for applications in organic light-emitting diodes (OLEDs). ohiolink.edu

Another strategy involves the modification of the pendant group to introduce other functionalities. For instance, the pendant benzoyl group could potentially be converted to a hydroxyl group via reduction, which could then be used for further esterification or etherification reactions. While specific examples utilizing the pendant benzoyl group from 3,5-difluorobenzophenone for extensive post-polymerization modification are still emerging, the principle of using such pendant groups as a platform for functionalization is a well-established concept in polymer chemistry. beilstein-journals.org

Role as a Key Intermediate in Specialty Organic Synthesis

Beyond its utility in polymer science, this compound serves as a valuable intermediate in specialty organic synthesis. While its primary documented use is as a precursor to the corresponding benzophenone (B1666685) for polymer applications, the benzhydrol moiety itself is a versatile functional group. The hydroxyl group can be a site for various transformations, and the difluorinated phenyl ring can influence the reactivity and properties of the resulting molecules.

Although specific examples for the use of this compound in the synthesis of non-polymeric specialty chemicals are not extensively documented in the reviewed literature, its structural analogue, 4,4'-difluorobenzhydrol, is known to be an intermediate in the synthesis of certain pharmaceutical compounds. guidechem.com By analogy, this compound can be envisioned as a building block for a variety of complex organic molecules. For instance, the hydroxyl group can be converted into a leaving group, allowing for nucleophilic substitution reactions to introduce other functional groups. Alternatively, it can be used in esterification or etherification reactions.

Furthermore, the direct azidation of benzhydryl alcohols to form diarylazidomethane analogues has been reported as a versatile synthetic methodology. scholaris.ca This reaction, which can be performed under mild, Brønsted acid-catalyzed conditions using azidotrimethylsilane, offers a pathway to azides that are precursors to triazoles, amides, and amines. scholaris.ca The application of such a methodology to this compound would provide access to a range of functionalized diarylmethanes with potential applications in materials science and medicinal chemistry.

Derivatization for Biological and Medicinal Chemistry Applications

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The this compound scaffold presents an attractive starting point for the design and synthesis of new biologically active molecules.

Design and Synthesis of Functionalized Benzhydrol Carbamates

Carbamates are an important class of organic compounds with a wide range of applications in medicinal chemistry, serving as key structural motifs in many approved drugs. cancer.govwosjournals.com A notable application of benzhydrol derivatives is in the synthesis of functionalized carbamates. While the direct synthesis of carbamates from this compound is not explicitly detailed in the provided search results, a general and efficient method for the synthesis of 4,4'-difluorobenzhydrol carbamates has been reported, which can be readily adapted. mdpi.comnih.gov

This synthetic route typically involves the reaction of the benzhydrol with a carbamoylating agent. A common method is the treatment of a primary or secondary amine with N,N'-carbonyldiimidazole (CDI) to form an intermediate carbamoylimidazole. This intermediate then reacts with the sodium alkoxide of the corresponding benzhydrol to yield the desired carbamate (B1207046). mdpi.com

Table 2: General Synthetic Scheme for Benzhydrol Carbamates

| Step | Reactants | Reagents | Product |

| 1 | Primary/Secondary Amine | N,N'-Carbonyldiimidazole (CDI) | Carbamoylimidazole Intermediate |

| 2 | This compound, Carbamoylimidazole Intermediate | Sodium Hydride (NaH) | This compound Carbamate |

| This table outlines a plausible synthetic route for this compound carbamates based on established methods for similar compounds. |

This methodology has been successfully employed to synthesize a series of 4,4'-difluorobenzhydrol carbamates that have been evaluated as selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. mdpi.comnih.gov These compounds have shown high binding affinity and selectivity, making them promising candidates for the development of positron emission tomography (PET) tracers for neurodegenerative diseases. mdpi.comnih.gov Given the similar electronic properties of the 3,5-difluoro and 4,4-difluoro substitution patterns, it is highly probable that this compound carbamates would also exhibit interesting biological activities, warranting further investigation in the field of medicinal chemistry.

Spectroscopic and Computational Approaches in 3,5 Difluorobenzhydrol Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools in the study of 3,5-Difluorobenzhydrol, each providing unique insights into its chemical nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of this compound, offering detailed information about its molecular structure.

Structural Elucidation: ¹H NMR and ¹³C NMR are fundamental for confirming the identity and structure of this compound. The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the benzylic proton (CH-OH), and the hydroxyl proton. The splitting patterns and coupling constants of the aromatic signals provide information about the substitution pattern on the phenyl rings. Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule, with the chemical shifts being influenced by the electronegative fluorine atoms. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Purity Determination: NMR spectroscopy is a powerful tool for assessing the purity of this compound samples. The presence of impurities can be detected by the appearance of extra signals in the ¹H or ¹³C NMR spectra. The relative integration of these impurity signals compared to the signals of the main compound allows for a quantitative estimation of the purity.

Quantitative Analysis (qNMR): Quantitative NMR (qNMR) can be utilized for the precise determination of the concentration of this compound in a solution. bipm.org By using a certified internal standard with a known concentration, the absolute quantity of the analyte can be calculated from the integral ratios of their respective signals. bipm.org For accurate qNMR measurements, it is crucial to ensure complete relaxation of all relevant nuclei, which is achieved by using appropriate pulse sequences and relaxation delays.

| NMR Data for this compound (Predicted) | |

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 6.8 - 7.4 |

| ¹H (Benzylic CH) | ~5.8 |

| ¹H (Hydroxyl OH) | Variable |

| ¹³C (Aromatic C-F) | ~163 (d, ¹JCF ≈ 245 Hz) |

| ¹³C (Aromatic CH) | 105 - 130 |

| ¹³C (Benzylic COH) | ~75 |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound.

Molecular Identification: In a typical mass spectrum, this compound would exhibit a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum, resulting from the cleavage of the molecule, can also provide structural information. Common fragmentation pathways for benzhydrol derivatives include the loss of a water molecule and cleavage of the bond between the two phenyl rings.

Reaction Monitoring: Mass spectrometry can be effectively used to monitor the progress of chemical reactions involving this compound. By analyzing aliquots of the reaction mixture at different time intervals, the disappearance of the starting material and the appearance of the product can be tracked. This allows for the optimization of reaction conditions and the identification of any intermediates or byproducts.

| Mass Spectrometry Data for this compound | |

| Ion | Expected m/z |

| [M]⁺ | 222.07 |

| [M-H₂O]⁺ | 204.06 |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govresearchgate.net While this compound itself is not a radical, EPR spectroscopy becomes relevant when studying its reactions that may involve radical intermediates. For instance, in oxidation or reduction reactions, radical cations or anions of this compound could be formed. EPR spectroscopy can provide information about the electronic structure and environment of these transient radical species. nih.govrsc.orgresearchgate.net

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This compound, containing phenyl rings, will exhibit characteristic absorption bands in the UV region. This technique is particularly useful for studying reaction kinetics. bmglabtech.com By monitoring the change in absorbance at a specific wavelength corresponding to the reactant or product over time, the rate of the reaction can be determined. bmglabtech.com Furthermore, if a reaction proceeds through a colored intermediate, UV-Visible spectroscopy can be used to detect and characterize this transient species. mdpi.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. lcms.czresearchgate.netshimadzu.com If this compound is used as a monomer or a component in the synthesis of polymers, GPC is an essential tool for characterizing the resulting polymeric materials. lcms.cznsf.gov The technique separates polymer molecules based on their size in solution, allowing for the determination of parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). researchgate.net

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods provide valuable insights into the properties and reactivity of this compound at the molecular level, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can determine the ground-state geometry and various molecular properties of this compound. nih.gov A common approach involves using functionals like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost for organic molecules. irjweb.comnih.gov

A key application of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govajchem-a.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. preprints.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These parameters provide a theoretical basis for understanding how this compound will behave in chemical reactions. irjweb.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic or nucleophilic attack. mdpi.comajchem-a.com

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Measures the power to attract electrons. |

| Global Electrophilicity Index | ω | Quantifies electrophilic character. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein (receptor). mdpi.com These methods are fundamental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. ukm.my

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. ekb.eg The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them using a scoring function. This score, often expressed as a binding affinity or energy (e.g., in kcal/mol), estimates the strength of the interaction. malariaworld.org Lower binding energy values typically indicate a more stable and favorable interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and specific amino acid residues of the target protein. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic movements of the system, providing insights into the dynamic behavior of the complex and confirming whether the interactions identified in the docking pose are maintained. researchgate.net This combined approach of docking and MD simulation offers a detailed view of the ligand-target interactions at a molecular level.

| Simulation Output | Description | Example Metric |

|---|---|---|

| Binding Affinity | Predicted strength of the ligand-receptor interaction. | -8.5 kcal/mol |

| Interacting Residues | Specific amino acids in the receptor's binding site that interact with the ligand. | Tyr123, Phe345 |

| Interaction Types | Nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic, van der Waals). | Hydrogen bond with Ser98 |

| RMSD | Root Mean Square Deviation, measures the stability of the complex during MD simulation. | 1.5 Å |

Analysis of Bond Activation and Selectivity via Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating reaction mechanisms, including the analysis of bond activation and the origins of chemical selectivity. mdpi.com For reactions involving this compound, these methods can map the entire potential energy surface of a chemical transformation. This involves locating and calculating the energies of reactants, products, transition states, and intermediates. patonlab.com

The activation energy (the energy barrier between reactants and the transition state) is a crucial factor that determines the rate of a reaction. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur and why. This is particularly useful for understanding bond activation, as the calculations can reveal the electronic changes that occur as a specific bond is broken or formed. nih.gov

Furthermore, computational modeling can explain and predict selectivity in reactions where multiple products can be formed (regioselectivity or stereoselectivity). By calculating the energies of the different transition states leading to each product, the model can identify the lowest-energy pathway, which corresponds to the major product observed experimentally. researchgate.net This predictive capability allows for the rational design of catalysts and reaction conditions to favor the formation of a desired product.

Prediction of Electrophilicity and Nucleophilicity Parameters

The reactivity of this compound in polar organic reactions can be quantified using established scales of electrophilicity and nucleophilicity. A widely used framework is Mayr's equation of reactivity, log k = sN(N + E), which correlates the rate constant (k) of a reaction with the nucleophilicity parameter (N) of the nucleophile, the electrophilicity parameter (E) of the electrophile, and a nucleophile-specific sensitivity parameter (sN). chemrxiv.orgprinceton.eduuni-muenchen.de

This system allows for the prediction of reaction rates for a vast number of nucleophile-electrophile combinations. uni-muenchen.de While this compound itself acts as a nucleophile (specifically, a hydride donor or through its aromatic rings), its corresponding carbocation, the 3,5-difluorobenzhydrylium ion, would be an electrophile. The parent benzhydrylium ion (Ph2CH+) is a well-characterized electrophile in Mayr's database. uni-muenchen.denih.gov The electrophilicity of substituted benzhydrylium ions is influenced by the electronic effects of the substituents.

| Compound/Ion | Parameter Type | Parameter (E) | Reference |

|---|---|---|---|

| Benzhydrylium ion (Ph2CH+) | Electrophilicity | 5.47 | uni-muenchen.de |

Future Directions and Emerging Research Avenues

Expansion of Sustainable Synthetic Methodologies

The synthesis of diarylmethanols, including 3,5-Difluorobenzhydrol, is poised for a green chemistry revolution. Traditional methods often rely on stoichiometric reducing agents, leading to significant waste. Future research will likely focus on catalytic, atom-economical, and environmentally benign alternatives for the reduction of the precursor, 3,5-difluorobenzophenone (B68835).

Key Sustainable Approaches:

Catalytic Hydrogenation: Developing highly selective catalysts for the hydrogenation of 3,5-difluorobenzophenone is a primary goal. This involves using molecular hydrogen as the ultimate clean reductant, minimizing waste. Research into ruthenium-phosphine complexes, which have shown success in the asymmetric hydrogenation of other diaryl ketones, could provide a template for producing chiral this compound. researchgate.net

Biocatalysis: The use of whole-cell microorganisms or isolated enzymes (such as ketoreductases and alcohol dehydrogenases) offers a powerful green alternative. magtech.com.cnmdpi.com These biocatalytic systems can operate under mild aqueous conditions and exhibit high enantioselectivity, providing access to optically pure forms of the alcohol, which are crucial for pharmaceutical applications. mdpi.comnih.gov The desymmetrization of prochiral ketones using enzymes is a well-established strategy for generating chiral molecules. mdpi.com

Photocatalysis: Visible-light photocatalysis represents a cutting-edge approach that harnesses light energy to drive chemical transformations. researchgate.net Future methodologies could involve the photocatalytic reduction of 3,5-difluorobenzophenone or the defluorinative functionalization of related compounds using formate (B1220265) salts as both a reductant and a source of other functional groups. rsc.org

| Methodology | Key Advantages | Research Focus |

|---|---|---|

| Catalytic Hydrogenation | High atom economy, clean reductant (H2) | Development of selective and reusable catalysts |

| Biocatalysis | High enantioselectivity, mild conditions, biodegradable | Screening for suitable enzymes/microorganisms |

| Photocatalysis | Uses light energy, transition metal-free options | Designing efficient photosensitizers and reaction pathways |

Development of Novel Derivatization Pathways for Enhanced Functionality

The hydroxyl group of this compound is a key site for chemical modification, allowing for the creation of a diverse library of derivatives with tailored properties. Future research will explore novel ways to functionalize this group to enhance its utility in materials science and pharmacology.

Ether and Ester Synthesis: The formation of ethers and esters is a fundamental derivatization strategy. google.com Research into efficient, one-pot syntheses using non-ozone-depleting reagents like difluoromethyltriflate could yield novel difluoromethyl ethers. nih.gov These derivatives could possess unique solubility and electronic profiles.

Carbamate (B1207046) Formation: Inspired by work on the isomeric 4,4'-Difluorobenzhydrol, a significant future direction is the synthesis of carbamate derivatives. mdpi.com Reacting this compound with various amines via reagents like N,N'-carbonyldiimidazole (CDI) can produce a range of carbamates with potential biological activity.

Advanced Reagents: The use of modern derivatization reagents, such as 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS), could be explored to create derivatives for applications like quantitative analysis or to introduce specific functionalities for further reactions. nih.gov

Advanced Materials Development through Structural Tailoring

The incorporation of fluorine into polymers is known to impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants. nih.govresearchgate.net this compound is a promising, yet unexplored, monomer for creating next-generation fluorinated polymers. Its precursor, 3,5-difluorobenzophenone, has already been investigated for the synthesis of modified poly(ether ether ketone) (PEEK) copolymers, highlighting the potential of this substitution pattern. wright.edu

By using this compound as a building block, researchers can tailor polymer architectures. For instance, polycondensation reactions with suitable difluoro-aromatic monomers could yield fluorinated poly(aryl ether)s. rsc.org The meta-difluoro substitution pattern, in contrast to the more common para-substitution, is expected to create polymers with altered chain packing and solubility, potentially leading to materials with unique processing characteristics and physical properties.

| Polymer Class | Potential Properties | Emerging Applications |

|---|---|---|

| Fluorinated Poly(aryl ether)s | High thermal stability, low dielectric constant, chemical inertness | Microelectronics, high-frequency communication materials |

| Fluorinated Poly(aryl thioether)s | Excellent physical properties, high refractive index | Optical materials, high-performance coatings |

Interdisciplinary Applications in Pharmaceuticals and Catalysis

The strategic placement of fluorine atoms is a cornerstone of modern drug design, often used to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.govbohrium.comnih.govmdpi.com

In pharmaceuticals , a highly promising avenue is the development of derivatives targeting neurological disorders. Research on 4,4'-Difluorobenzhydrol has shown that its carbamate derivatives can act as highly selective antagonists for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a key target for diseases like Alzheimer's and schizophrenia. mdpi.commedchemexpress.com It is a logical and compelling hypothesis that analogous carbamate derivatives of this compound could exhibit novel selectivity and potency profiles at mAChRs or other G-protein coupled receptors. The different substitution pattern of the fluorine atoms will alter the molecule's electrostatic potential and conformation, potentially leading to unique interactions with the receptor's binding pocket.

In the field of catalysis , the hydroxyl group of this compound can act as a coordinating ligand for transition metals. Future work could involve synthesizing novel metal complexes where the difluorobenzhydrol moiety influences the electronic environment of the metal center. These new complexes could be screened for catalytic activity in a range of organic transformations, such as C-H activation or cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms could modulate the reactivity and stability of the catalytic species.

In-depth Mechanistic Probes using Ultrafast Spectroscopy

Understanding the fundamental photochemical and reaction dynamics of this compound and its derivatives is crucial for optimizing their applications. Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique for observing molecular processes on incredibly short timescales. mdpi.comrsc.org

Future research could employ fs-TAS to investigate several key processes:

Photochemical Synthesis: The mechanism of photocatalytic reduction of 3,5-difluorobenzophenone to the benzhydrol could be elucidated by tracking the formation of transient radical intermediates in real-time. acs.org

Reaction Dynamics: For derivatives used in photo-switchable materials or as photocatalysts, fs-TAS can map the entire reaction pathway, from initial light absorption and excited-state relaxation to the formation of intermediates and final products. beilstein-journals.orgrsc.org Studies on related photochromic molecules like dithienylethenes and indolylfulgides demonstrate the power of this technique to unravel complex reaction dynamics. nih.govresearchgate.net

Solvent Effects: The influence of the solvent environment on reaction pathways and lifetimes of excited states can be precisely quantified, providing critical insights for optimizing reaction conditions. acs.org

By applying these advanced spectroscopic techniques, researchers can gain a detailed, bottom-up understanding of the structure-function relationships governing the behavior of this promising fluorinated compound.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.